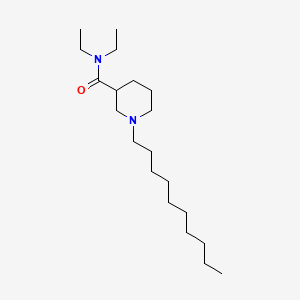
1-decyl-N,N-diethylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-decyl-N,N-diethylpiperidine-3-carboxamide is a chemical compound with the molecular formula C20H40N2O. It is known for its unique structure, which includes a piperidine ring substituted with a decyl group and a diethylcarbamoyl group.
Métodos De Preparación
The synthesis of 1-decyl-N,N-diethylpiperidine-3-carboxamide typically involves the reaction of piperidine with decyl bromide and diethylcarbamoyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-decyl-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-decyl-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-decyl-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .
Comparación Con Compuestos Similares
1-decyl-N,N-diethylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
1-Decyl-3-(N,N-dimethylcarbamoyl)piperidine: This compound has a similar structure but with dimethyl groups instead of diethyl groups, which may affect its chemical properties and biological activities.
1-Decyl-3-(N,N-diethylcarbamoyl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, leading to differences in reactivity and applications.
1-Decyl-3-(N,N-diethylcarbamoyl)morpholine: The presence of a morpholine ring introduces additional functional groups, potentially altering its chemical behavior and uses.
Propiedades
Número CAS |
5155-80-6 |
|---|---|
Fórmula molecular |
C20H40N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-decyl-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H40N2O/c1-4-7-8-9-10-11-12-13-16-21-17-14-15-19(18-21)20(23)22(5-2)6-3/h19H,4-18H2,1-3H3 |
Clave InChI |
QHDWRYQSNODWBJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN1CCCC(C1)C(=O)N(CC)CC |
SMILES canónico |
CCCCCCCCCCN1CCCC(C1)C(=O)N(CC)CC |
Números CAS relacionados |
328-07-4 (hydrobromide) |
Sinónimos |
1-decyl-3-(N,N-diethylcarbamoyl)piperidine 1-decyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide DDCPnip |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















